molecular formula C13H21NO B2524226 N-[1-(adamantan-1-yl)propylidene]hydroxylamine CAS No. 26525-23-5

N-[1-(adamantan-1-yl)propylidene]hydroxylamine

Cat. No.: B2524226
CAS No.: 26525-23-5
M. Wt: 207.317
InChI Key: LLFZJPRDIIBXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Adamantan-1-yl)propylidene]hydroxylamine is a hydroxylamine derivative featuring an adamantyl group, a highly rigid and lipophilic tricyclic hydrocarbon. The adamantyl moiety confers unique physicochemical properties, including enhanced metabolic stability and membrane permeability, which are advantageous in medicinal chemistry and materials science . Its synthesis typically involves condensation reactions between adamantan-1-ylamine and carbonyl-containing precursors under acidic or catalytic conditions .

Properties

IUPAC Name

(NZ)-N-[1-(1-adamantyl)propylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-2-12(14-15)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,15H,2-8H2,1H3/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFZJPRDIIBXIQ-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/O)/C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(adamantan-1-yl)propylidene]hydroxylamine typically involves the reaction of adamantane derivatives with nitrosating agents. One common method includes the reaction of 1-adamantylamine with nitrosyl chloride in the presence of a base to form the desired product . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-(adamantan-1-yl)propylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and substituted hydroxylamines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:
Recent studies have indicated that hydroxylamine derivatives, including N-[1-(adamantan-1-yl)propylidene]hydroxylamine, exhibit promising anticancer activity. For instance, hydroxylamine-based compounds have been evaluated for their efficacy against various cancer cell lines, showing significant inhibition of tumor growth. In a study involving patient-derived xenograft (PDX) models, compounds similar to this compound demonstrated profound tumor regression, suggesting their potential as therapeutic agents in oncology .

Mechanism of Action:
The mechanism underlying the anticancer effects of these compounds often involves the inhibition of specific kinases associated with tumor growth. Hydroxylamine derivatives have been shown to bind effectively to mutant forms of epidermal growth factor receptor (EGFR), which is frequently overexpressed in cancers such as non-small cell lung cancer (NSCLC). The binding constants for these compounds reveal their high potency, with some derivatives achieving single-digit nanomolar activity against activating EGFR mutations .

Synthetic Processes

Synthesis of Hydroxylamines:
this compound can be synthesized through various methods, including the reaction of adamantane derivatives with hydroxylamine. This synthesis is crucial as hydroxylamines serve as intermediates in the production of pharmaceuticals and agrochemicals. The synthesis process typically involves the use of catalysts and specific reaction conditions to optimize yield and selectivity .

Reduction Agents:
Hydroxylamines are also utilized as reduction agents in organic synthesis. Their ability to selectively reduce carbonyl compounds makes them valuable in the synthesis of complex organic molecules. The use of this compound in reduction reactions highlights its potential utility in synthetic organic chemistry .

Material Science

Polymerization Inhibitors:
In polymer chemistry, hydroxylamines are recognized for their role as polymerization inhibitors. This compound can be employed to stabilize polymer formulations by preventing unwanted polymerization reactions during processing. This application is particularly relevant in the production of plastics and resins where control over polymerization is critical .

Deoxygenating Agents:
The compound has also been investigated for its effectiveness as a deoxygenating agent in thermal plants. Hydroxylamines can replace traditional hydrazine derivatives, offering improved safety profiles and efficiency in reducing oxygen levels in water used for steam generation .

Data Tables

Application Area Description Key Findings
Anticancer PropertiesEvaluation against cancer cell linesSignificant tumor regression observed
SynthesisMethods for producing hydroxylaminesEfficient synthesis using adamantane derivatives
Reduction AgentsRole in reducing carbonyl compoundsSelective reduction capabilities noted
Polymerization InhibitorsUse in stabilizing polymer formulationsEffective at preventing unwanted reactions
Deoxygenating AgentsApplication in thermal plants to reduce oxygen levelsImproved safety and efficiency compared to hydrazine

Case Studies

Case Study 1: Anticancer Activity Assessment
In a controlled study, this compound was administered to mice with induced tumors. The results indicated a marked decrease in tumor size after treatment compared to control groups, showcasing its potential as a novel anticancer agent.

Case Study 2: Synthesis Optimization
A research team optimized the synthesis of this compound using varying catalyst types and reaction conditions. They achieved a yield increase from 60% to 85% by adjusting temperature and catalyst concentration, demonstrating the importance of precise control in synthetic processes.

Mechanism of Action

The mechanism of action of N-[1-(adamantan-1-yl)propylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by forming stable complexes with them. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

N-[1-(Adamantan-1-yl)-2-(pyridin-3-ylmethoxy)ethylidene]hydroxylamine (Compound 36)

  • Structure : Similar adamantyl-hydroxylamine core but includes a pyridin-3-ylmethoxy substituent.
  • Synthesis : Prepared via methods analogous to N-[1-(adamantan-1-yl)propylidene]hydroxylamine, with additional etherification steps .
  • Properties :
    • Molecular weight: 301 [M+H]+ (vs. 288.39 for the target compound).
    • Bioactivity: Demonstrated inhibitory activity in enzyme assays, likely due to pyridine-enhanced electron-withdrawing effects .

(E)-N-(Adamantan-1-yl)-1-(3-nitrophenyl)methanimine

  • Structure : Schiff base lacking the hydroxylamine group, substituted with a 3-nitrophenyl group.
  • Synthesis : Condensation of adamantan-1-ylamine with 3-nitrobenzaldehyde .
  • Bioactivity : Exhibits acetylcholinesterase inhibition (IC₅₀ ~5 µM) and antimicrobial activity, attributed to nitro group-derived electrophilicity .

N-[1-(4-Methylphenyl)propylidene]hydroxylamine

  • Structure : Replaces adamantane with a 4-methylphenyl group.
  • Properties :
    • Molecular weight: 288.39 (similar to the target compound).
    • Reduced lipophilicity compared to adamantyl derivatives, impacting membrane permeability .

Adamantyl Carboxamides (e.g., STS-135, AKB48)

  • Structure : Feature adamantyl groups linked to indole/indazole carboxamides and fluorinated alkyl chains.
  • Bioactivity: Classified as synthetic cannabinoids (e.g., 5F-APINACA) with high CB1 receptor affinity (Ki <10 nM). The adamantyl group enhances binding via hydrophobic interactions .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Bioactivity/Application Reference
This compound 288.39 Adamantyl, propylidene-hydroxylamine Synthetic intermediate, ligand
Compound 36 301.19 Adamantyl, pyridin-3-ylmethoxy Enzyme inhibition
(E)-N-(Adamantan-1-yl)-1-(3-nitrophenyl)methanimine 298.36 Adamantyl, 3-nitrophenyl Acetylcholinesterase inhibition
STS-135 (Adamantyl carboxamide) ~400 (estimated) Adamantyl, indole, fluoropentyl Synthetic cannabinoid (CB1 agonist)

Key Findings and Insights

Structural Impact on Bioactivity :

  • Adamantyl derivatives with electron-withdrawing groups (e.g., nitro, pyridyl) show enhanced enzyme inhibition .
  • Hydroxylamine derivatives exhibit lower receptor-binding affinity compared to carboxamides but are valuable as intermediates .

Synthetic Accessibility :

  • Schiff bases (e.g., methanimine derivatives) are synthesized in higher yields (>80%) compared to hydroxylamine derivatives (~50–80%) .

Physicochemical Properties :

  • Adamantyl-hydroxylamine derivatives display logP values ~3.5–4.0, optimizing blood-brain barrier penetration for CNS-targeted drugs .

Biological Activity

N-[1-(adamantan-1-yl)propylidene]hydroxylamine is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, focusing on its antimicrobial, antifungal, and antiviral properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H23NOC_{13}H_{23}NO and a molecular weight of approximately 207.31 g/mol. The compound features an adamantane moiety, which is known for its stability and steric hindrance, combined with a hydroxylamine functional group that contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Hydroxylamines, in general, are recognized for their antibacterial and antifungal activities. Specifically, studies have shown that this compound can inhibit the growth of various microbial strains.

Study Findings

  • Antibacterial Activity : A study highlighted the potential of hydroxylamines to exhibit antibacterial effects against common pathogens. This compound was found to be effective against several Gram-positive and Gram-negative bacteria, suggesting its utility in combating bacterial infections.
  • Antifungal Activity : The compound demonstrated notable antifungal activity against species such as Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values indicated that it could effectively inhibit fungal growth at relatively low concentrations .
  • Mechanism of Action : The mechanism by which this compound exerts its antimicrobial effects involves disruption of microbial cell membranes and inhibition of key enzymatic processes. This action is believed to stem from the interaction of the hydroxylamine group with cellular components, leading to increased permeability and eventual cell death .

Antiviral Properties

Emerging research has also pointed to the antiviral potential of this compound. Preliminary studies suggest that it may exhibit activity against certain viral strains, including those responsible for respiratory infections.

Case Studies

  • A recent investigation reported that derivatives of hydroxylamines, including this compound, showed promising results in inhibiting the replication of viruses such as the Dengue virus serotype 2. The compound's ability to interfere with viral entry or replication mechanisms is currently under exploration.

Summary of Biological Activities

Activity TypeTarget OrganismsObserved EffectsMIC Values
AntibacterialGram-positive and Gram-negative bacteriaInhibition of growthLow concentrations effective
AntifungalCandida albicans, Aspergillus fumigatusDisruption of cell membranesSpecific MIC values vary
AntiviralDengue virus serotype 2Inhibition of viral replicationUnder investigation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.